

A Comparative Guide to the Bioavailability of Domperidone Maleate Formulations

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Compound of Interest

Compound Name: Domperidone Maleate

Cat. No.: B1237798

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different oral formulations of **domperidone maleate**, a widely used prokinetic and antiemetic agent. The following sections present a synthesis of data from multiple bioequivalence studies, offering insights into the performance of conventional tablets, fast-dissolving tablets (FDTs), and oral suspensions. This information is intended to support research, development, and clinical application of domperidone formulations.

Comparative Pharmacokinetic Data

The oral bioavailability of domperidone is relatively low, reportedly around 15%, due to extensive first-pass metabolism in the gut wall and liver.^[1] Formulation strategies aim to optimize the rate and extent of drug absorption. The following table summarizes key pharmacokinetic parameters from various comparative bioavailability and bioequivalence studies.

Formulation Comparison	Subjects	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	Key Findings
Test Tablet vs. Reference Tablet[2]	36 healthy male volunteers	10 mg	Test: 17.13 ± 9.62 Ref: 17.67 ± 7.97	Test: 0.87 ± 0.58 Ref: 0.89 ± 0.33	AUC0-t: 73.12 ± 43.37 Ref: 71.45 ± 35.41 AUC0-∞: 90.32 ± 48.55 Ref: 87.08 ± 40.29	The two tablet formulations were found to be bioequivalent in terms of rate and extent of absorption. [2]
Generic Tablet vs. Branded Tablet (Fasting)[3]	96 healthy Chinese subjects	10 mg	Geometric Mean Ratios (90% CI): 86.7% - 105.8%	-	Geometric Mean Ratios (90% CI): AUC0-t: 96.7% - 106.1% AUC0-∞: 97.1% - 106.1%	The generic and branded tablets were determined to be bioequivalent under fasting conditions. [3]
Generic Tablet vs. Branded Tablet (Fed)[3]	96 healthy Chinese subjects	10 mg	Geometric Mean Ratios (90% CI): 90.8% - 121.1%	-	Geometric Mean Ratios (90% CI): AUC0-t: 99.7% - 109.4% AUC0-∞:	Bioequivalence was also established under fed conditions, though a high-fat

99.4% -
109.1% meal was
noted to
slow
absorption
and
increase
overall
exposure.
[\[3\]](#)

90%
Confidence
Intervals
for the ratio
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were within
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0.8-1.25 for
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The tablet
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suspension
formulation
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found to be
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nt.[\[4\]](#)[\[5\]](#)

90%
Confidence
Intervals
for the ratio
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transforme
d values
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range of
0.8-1.25.

-

Tablet vs.
Oral
Suspensio
n[\[4\]](#)[\[5\]](#) 26 healthy
Egyptian
male
volunteers 20 mg

Convention
al Tablet
vs. Fast-
Dissolving
Tablet
(FDT)[\[1\]](#)[\[6\]](#) In vitro
dissolution
studies -

-

-

FDTs with
superdisint
egrants like
sodium
starch
glycolate
showed
rapid in
vitro drug
release,
with over
95% of the FDTs are
designed
for rapid
disintegrati
on in the
oral cavity,
which can
lead to
faster
onset of
action and
improved

drug	patient
released	compliance
within 30	,
minutes,	particularly
comparabl	for
e to	pediatric
marketed	and
dispersible	geriatric
tablets.[1]	patients.[1]
[6]	[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;
AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented in this guide are derived from randomized, crossover bioequivalence studies. A typical experimental protocol for such a study is detailed below.

Study Design: A randomized, open-label, two-period, two-sequence, crossover study design is commonly employed.[2][3][8] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[4][9]

Subjects: Studies are typically conducted in a cohort of healthy adult volunteers.[2][3][8] The number of subjects is determined based on statistical power calculations to detect potential differences between formulations.

Drug Administration and Sample Collection: Following an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.[3][4] Blood samples are collected at predetermined time intervals post-dosing, often over a 48-hour period.[8][9] Plasma is separated from the blood samples and stored frozen until analysis.

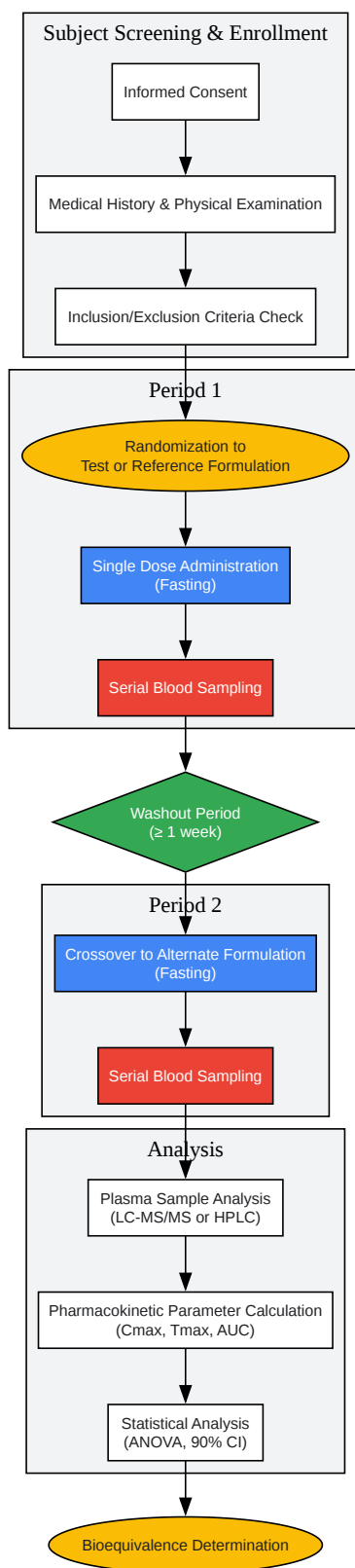
Analytical Method: Plasma concentrations of domperidone are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[2][3][8] These methods provide the necessary sensitivity and specificity for accurately quantifying the drug in biological matrices.

Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters, including C_{max}, T_{max}, and AUC, are calculated from the plasma concentration-time data for each subject and formulation.[2][8] Statistical analysis, typically involving an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if there are any statistically significant differences between the test and reference formulations.[2] Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of C_{max} and AUC fall within the regulatory acceptance range of 80-125%.[3][8]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a bioequivalence study for different **domperidone maleate** formulations.



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Caption: Workflow of a typical randomized, crossover bioequivalence study.

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